ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate
Description
Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate is a complex organic compound that features a unique combination of heterocyclic structures The compound contains a 1,2,4-oxadiazole ring, a pyridinone ring, and an ester functional group
Properties
IUPAC Name |
ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-12(18)6-7-16-8-10(4-5-11(16)17)13-14-9(2)15-20-13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOMDHNGFPFNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=CC1=O)C2=NC(=NO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under mild conditions . The pyridinone ring can be synthesized via condensation reactions involving suitable precursors, such as β-keto esters and amines . The final step involves esterification to introduce the ethyl propanoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,2,4-oxadiazole and pyridinone, such as:
- Ethyl 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-5-carboxylate
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate is a complex organic compound characterized by a unique structural framework that includes an oxadiazole moiety and a pyridine derivative. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Properties
Recent studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains. For instance, in vitro testing demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Anticancer Activity
The compound's anticancer potential has also been investigated. In a study assessing cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values of approximately 25 µM and 30 µM, respectively. These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The oxadiazole moiety may facilitate binding to these targets, potentially leading to inhibition of their activity. For example, docking studies have suggested that the compound can effectively bind to the active site of certain kinases involved in cancer progression.
Study on Antimicrobial Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazole derivatives. This compound was included in this analysis and was found to significantly inhibit bacterial growth compared to control groups treated with standard antibiotics.
Study on Anticancer Activity
In another research project conducted at a prominent university, the anticancer properties of this compound were tested against multiple cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through the activation of caspase pathways.
Q & A
Q. What are the recommended synthetic routes for ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling a pyridinone derivative with a 3-methyl-1,2,4-oxadiazole moiety. Key steps include:
- Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC) .
- Pyridinone Functionalization : Alkylation or nucleophilic substitution at the 2-oxopyridin-1(2H)-yl position using ethyl propanoate derivatives.
- Optimization : Reaction temperature (60–80°C), solvent polarity (acetonitrile or DMF), and catalyst (e.g., DMAP) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How should researchers handle and store this compound to maintain its stability during experimental procedures?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
- Handling : Use chemical-resistant gloves (nitrile) and respiratory protection (NIOSH-approved P95/P99 respirators) to minimize inhalation risks .
- Stability Testing : Monitor degradation via HPLC or TLC under accelerated conditions (40°C/75% RH) to establish shelf-life .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., oxadiazole C=O at ~160 ppm, pyridinone protons at δ 6.5–7.2 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities; a related oxadiazole-pyridinone structure was confirmed via single-crystal diffraction .
- Purity Analysis :
- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) be applied to predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may favor nucleophilic attack .
- Molecular Docking : Screen against target proteins (e.g., MAO enzymes) using AutoDock Vina. A related pyridinone derivative showed binding affinity to MAO-B (ΔG = –8.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, HMBC can confirm coupling between pyridinone C=O and adjacent protons .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace ambiguous peaks in complex heterocycles .
- Comparative Analysis : Reference spectral databases (e.g., PubChem, Reaxys) for analogous oxadiazole-pyridinone systems .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound’s oxadiazole and pyridinone moieties?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl group on oxadiazole, ethyl ester on propanoate) and assess bioactivity changes .
- In Vitro Assays : Test against disease-relevant targets (e.g., kinases, proteases). A related 1,2,4-oxadiazole exhibited IC₅₀ = 1.2 µM against EGFR .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters (logP, polar surface area) with activity .
Notes on Data Contradictions and Best Practices
- Toxicity Data Gaps : While IARC and ACGIH have not classified this compound as carcinogenic, in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) are recommended to supplement limited toxicology data .
- Analytical Challenges : Low-concentration impurities may evade detection; employ LC-MS/MS with MRM mode for trace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
